Cas no 2229505-12-6 (1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene)

1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene
- EN300-1919824
- 2229505-12-6
-
- インチ: 1S/C10H10BrF/c1-7-4-3-5-9(10(7)12)8(2)6-11/h3-5H,2,6H2,1H3
- InChIKey: IJQBZKOAPWBZFB-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=CC=C(C)C=1F
計算された属性
- 精确分子量: 227.99499g/mol
- 同位素质量: 227.99499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 0Ų
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919824-0.05g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1919824-0.1g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1919824-10g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1919824-1.0g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1919824-10.0g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1919824-0.25g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1919824-1g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1919824-5g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1919824-5.0g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1919824-2.5g |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene |
2229505-12-6 | 2.5g |
$1931.0 | 2023-09-17 |
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
5. Back matter
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 2229505-12-6 and Product Name: 1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene
The compound identified by the CAS number 2229505-12-6 and the product name 1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a unique structural arrangement of bromine, fluorine, and methyl substituents on a benzene ring, coupled with an allyl group, makes it a compound of considerable interest for medicinal chemists and biologists. The presence of these specific functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and development.
One of the most compelling aspects of this compound is its structural complexity, which allows for diverse interactions with biological targets. The bromoprop-1-enyl moiety, in particular, is known for its ability to participate in various chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules. This feature makes it an invaluable building block for constructing more intricate pharmacophores. Furthermore, the fluorine atom at the 2-position of the benzene ring is a key structural element that can influence both the metabolic stability and binding affinity of a drug candidate. Fluorinated aromatic compounds are widely recognized for their enhanced bioavailability and improved pharmacokinetic profiles.
The methyl group at the 3-position adds another layer of functionality to the molecule, contributing to its overall steric environment and potentially influencing its interaction with biological receptors. This specific arrangement of substituents on the benzene ring is not arbitrary but rather the result of careful consideration based on current research trends in medicinal chemistry. Recent studies have highlighted the importance of such multivariate functionalized aromatic compounds in developing novel therapeutics. For instance, compounds with similar structural motifs have been explored for their potential in treating various diseases, including cancer and inflammatory disorders.
Recent advancements in computational chemistry have further enhanced our understanding of how these structural features contribute to biological activity. Molecular modeling studies have demonstrated that the 1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene can interact with biological targets through multiple binding modes, increasing its likelihood of exhibiting potent and selective effects. This versatility is particularly valuable in drug discovery, where identifying compounds that can engage with targets in multiple ways often leads to more effective treatments. The ability to fine-tune these interactions by modifying or replacing functional groups has made this class of compounds particularly attractive for medicinal chemists.
In addition to its structural versatility, this compound has shown promise in preliminary pharmacological evaluations. Studies have indicated that derivatives of this molecule may exhibit inhibitory activity against certain enzymes and receptors that are implicated in disease pathways. For example, modifications to the allyl group or the fluorine atom have been shown to modulate binding affinity and selectivity, suggesting that this compound could serve as a lead structure for further optimization. Such findings align well with current trends in drug development, which emphasize the need for highly selective and potent therapeutics.
The synthesis of this compound also reflects contemporary methodologies in organic chemistry. The use of transition metal-catalyzed cross-coupling reactions has enabled efficient construction of complex molecular frameworks. These reactions are not only efficient but also provide excellent regioselectivity, allowing chemists to precisely place functional groups at desired positions within the molecule. The ability to perform such precise modifications is crucial for developing drug candidates that exhibit optimal pharmacological properties.
The role of fluorine in pharmaceuticals cannot be overstated. Its incorporation into drug molecules can lead to significant improvements in metabolic stability, lipophilicity, and binding affinity. The fluorine atom in this compound is strategically positioned to maximize these benefits while minimizing potential liabilities such as off-target effects or toxicity. This underscores the importance of rational drug design, where each structural feature is carefully considered to contribute positively to the overall therapeutic profile.
As research continues to evolve, new applications for this compound are likely to emerge. Advances in biotechnology and synthetic chemistry are continually expanding our toolkit for drug discovery, making it increasingly feasible to explore complex molecular architectures like those represented by 1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion, the compound with CAS No. 2229505-12-6 and product name 1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutics targeting various diseases. By leveraging current advancements in synthetic chemistry and computational biology, researchers can harness the potential of this molecule to create innovative treatments that meet unmet medical needs.
2229505-12-6 (1-(3-bromoprop-1-en-2-yl)-2-fluoro-3-methylbenzene) Related Products
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 16156-56-2(cyclohexyl methanesulfonate)
- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)
- 68894-07-5(68890-66-4 (Olamine))
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)




